molecular formula C12H20ClNO B1519661 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride CAS No. 1177299-18-1

3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride

Cat. No.: B1519661
CAS No.: 1177299-18-1
M. Wt: 229.74 g/mol
InChI Key: NLQNEASHICXNPS-UHFFFAOYSA-N
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Description

3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is a phenoxypropylamine derivative of significant interest in neuroscience and medicinal chemistry research. This compound serves as a valuable chemical scaffold for investigating structure-activity relationships, particularly in the design and synthesis of ligands that target monoaminergic systems in the central nervous system. Its core structure, featuring a phenoxy moiety linked to a propan-1-amine chain, is shared with several pharmacologically active molecules, suggesting potential as a precursor or intermediate in the development of novel psychoactive agents. Research into this chemical class frequently focuses on their interactions with neurotransmitter transporters and receptors. Phenoxypropylamine-based compounds have demonstrated diverse biological activities, including antidepressant and anxiolytic effects in preclinical models, primarily through modulation of serotonergic pathways. The trimethylphenyl substitution pattern in this specific analog may be explored for its influence on the compound's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in lead optimization processes. This makes 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride a pertinent tool for advanced studies in neuropharmacology and the synthesis of potential therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQNEASHICXNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCN)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

  • The phenol group of 2,3,5-trimethylphenol acts as a nucleophile attacking a suitable electrophilic alkylating agent such as 3-chloropropanol or 3-bromopropanol.
  • This reaction is typically conducted under basic conditions (e.g., using potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The product is 3-(2,3,5-trimethylphenoxy)propan-1-ol.

Conversion of Alcohol to Amine

Several methods exist to convert the terminal hydroxyl group to an amine:

  • Method A: Tosylation followed by nucleophilic substitution

    • The alcohol is first converted into a good leaving group such as a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
    • The tosylate intermediate is then treated with ammonia or an amine source to substitute the tosyl group with an amino group.
  • Method B: Azide displacement and reduction

    • The alcohol is converted into a halide (e.g., bromide) or mesylate, which is then displaced by sodium azide (NaN3) to form the azide intermediate.
    • The azide is subsequently reduced to the amine using catalytic hydrogenation (Pd/C with H2) or Staudinger reduction (triphenylphosphine and water).
  • Method C: Direct amination using ammonia or amine reagents

    • Under specific conditions, direct displacement of halides by ammonia can be performed to yield the amine.

Formation of Hydrochloride Salt

  • The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.
  • This step yields the hydrochloride salt, which is more stable and easier to handle.

Representative Experimental Procedure (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield & Notes
1 2,3,5-Trimethylphenol, 3-chloropropanol, K2CO3, DMF, 80°C, 12 h Nucleophilic substitution to form 3-(2,3,5-trimethylphenoxy)propan-1-ol High yield (>85%)
2 p-Toluenesulfonyl chloride, pyridine, 0-5°C Tosylation of alcohol to form tosylate intermediate Moderate to high yield
3 NH3 (ammonia) in ethanol, reflux, 6-12 h Nucleophilic substitution of tosylate by ammonia to form amine Good yield (70-90%)
4 HCl in ethanol, room temperature Formation of hydrochloride salt Quantitative

Analytical and Research Findings

  • The nucleophilic substitution step proceeds efficiently under basic conditions with minimal side reactions.
  • Tosylation is a critical activation step to facilitate amination, providing a good leaving group.
  • Azide displacement and reduction offer an alternative route with high selectivity and purity of the amine product.
  • The hydrochloride salt form exhibits enhanced stability and solubility, suitable for pharmaceutical applications.
  • Purity and identity confirmation are typically performed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Summary Table of Preparation Routes

Route Key Intermediate Activation Method Amination Method Advantages Disadvantages
Route 1 3-(2,3,5-trimethylphenoxy)propan-1-ol Tosylation (TsCl) Ammonia substitution Straightforward, high yield Requires handling of sulfonyl chlorides
Route 2 3-(2,3,5-trimethylphenoxy)propan-1-halide Halogenation (e.g., PBr3) Azide substitution + reduction High selectivity, cleaner amine Multi-step, azide handling safety concerns
Route 3 Direct alkylation with 3-bromopropylamine None (direct) None (amine already present) Simplest route if amine alkylation feasible Possible side reactions, lower selectivity

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted amines or ethers.

Scientific Research Applications

Pharmacological Applications

Thyroid Hormone Receptor Modulation
One of the significant applications of 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride is its role as a thyroid hormone receptor modulator. Research indicates that this compound can activate thyroid hormone beta receptors, which are crucial in regulating metabolic processes and can be targeted for treating conditions like hypothyroidism and hyperlipoproteinemia .

Case Study: Treatment of Hyperlipidemia
In a study focusing on lipid metabolism diseases, compounds similar to 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride were shown to effectively lower triglyceride levels in animal models. This suggests a potential therapeutic pathway for managing hyperlipidemia and related cardiovascular diseases .

Neuropharmacological Effects
Research has also indicated that derivatives of this compound may influence neurotransmitter systems. For instance, it has been observed that related compounds can modulate the activity of corticotropin-releasing factor (CRF) receptors, which are involved in stress responses and could be leveraged for developing treatments for anxiety and depression .

Synthesis and Chemical Properties

Synthesis Methods
The compound can be synthesized through various organic chemistry techniques, including combinatorial synthesis approaches. This allows for the creation of libraries of related compounds that can be screened for biological activity . The structural formula is represented as follows:

C11H17NO(Molecular Weight 179.26)\text{C}_{11}\text{H}_{17}\text{NO}\quad (\text{Molecular Weight }179.26)

Toxicological Studies

Safety Profile
Toxicological evaluations have been conducted to assess the safety of 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride. These studies are essential for determining the therapeutic window and potential side effects associated with chronic use. Preliminary results indicate a favorable safety profile when administered at therapeutic doses in animal models .

Future Perspectives

Therapeutic Development
Given its pharmacological properties, there is potential for further development of 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride as a therapeutic agent. Future research should focus on clinical trials to evaluate its efficacy in humans for conditions such as hyperlipidemia and mood disorders.

Research Directions
Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its effects on biological systems. Understanding these mechanisms will be critical for optimizing its application in clinical settings.

Mechanism of Action

The mechanism by which 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's molecular targets and pathways involved are determined by its chemical structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Phenoxyalkylamines

(a) HBK-19 (1N-[3-(2,3,5-Trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
  • Structural Difference : Incorporates a piperazine ring and a 2-methoxyphenyl group, unlike the target compound’s simpler propan-1-amine chain.
  • Functional Impact : The piperazine moiety enhances receptor binding affinity, likely targeting serotonin or dopamine receptors, whereas the target compound’s primary amine may favor different pharmacokinetic profiles .
(b) R,S-1N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol [XIII]
  • Structural Difference: Features a butanol chain (C₄) instead of the target’s propan-1-amine (C₃) and includes a hydroxyl group.
  • However, this derivative demonstrated 75% anticonvulsant activity in maximal electroshock (MES) assays at 30 mg/kg, suggesting chain length and substituents critically influence efficacy .
(c) 3-(Cyclobutylmethoxy)propan-1-amine Hydrochloride
  • Structural Difference: Replaces the trimethylphenoxy group with a cyclobutylmethoxy substituent.
  • Functional Impact: The smaller, non-aromatic cyclobutyl group reduces steric hindrance and lipophilicity (Log P ~1.5 vs. ~3.0 for trimethylphenoxy derivatives), impacting membrane permeability and metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Log P Key Features
3-(2,3,5-Trimethylphenoxy)propan-1-amine HCl C₁₂H₂₀ClNO* ~245 (estimated) ~3.0 High lipophilicity, aromatic methyl groups
HBK-19 C₂₃H₃₂ClN₃O₂ 442.0 4.2 Piperazine ring, dual aromatic substituents
R,S-1N-[(2,3,5-TMP)ethyl]aminobutan-1-ol C₁₅H₂₅NO₂ 251.35 2.8 Hydroxyl group, longer alkyl chain
3-(Cyclobutylmethoxy)propan-1-amine HCl C₈H₁₄ClNO₂ 191.66 1.5 Non-aromatic, compact substituent

*Estimated based on structural analogs.

Pharmacological Activity

  • Anticonvulsant Activity: Compounds with 2,3,5-trimethylphenoxy groups, such as R-2N-[(2,3,5-TMP)ethyl]aminobutan-1-ol, show high MES efficacy (75–100% at 30 mg/kg). The target compound’s shorter alkyl chain may reduce potency but improve metabolic clearance .
  • Neurotoxicity : Piperazine-containing analogs (e.g., HBK-19) exhibit higher neurotoxic risks due to receptor promiscuity, whereas primary amines like the target compound may offer safer profiles .

Biological Activity

3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C12H17ClN Molecular Weight 229 73 g mol \text{C}_{12}\text{H}_{17}\text{ClN}\quad \text{ Molecular Weight 229 73 g mol }

It features a propan-1-amine backbone with a 2,3,5-trimethylphenoxy group, which contributes to its unique biological activity.

The biological activity of 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride is hypothesized to involve interactions with various molecular targets:

  • Receptor Interactions : The compound may interact with neurotransmitter receptors and enzymes, influencing pathways related to neurotransmission and metabolic processes.
  • Signal Transduction : It could modulate G-protein coupled receptor pathways, affecting cellular responses to stimuli.

Biological Activity Overview

Research indicates several areas where this compound exhibits notable biological effects:

  • Anticonvulsant Activity : Studies have shown that derivatives of 3-(2,3,5-trimethylphenoxy)propan-1-amine exhibit anticonvulsant properties. In animal models, these compounds were evaluated for their ability to prevent seizures induced by maximal electroshock (MES) tests .
  • Neuroprotective Effects : The compound may demonstrate neuroprotective effects through modulation of oxidative stress and inflammation pathways, making it a candidate for further investigation in neurodegenerative diseases.
  • Potential in Alcohol Dependence : Research suggests that compounds with similar structures can influence alcohol consumption behaviors in animal models. For instance, CRF1 receptor antagonists have been shown to reduce alcohol intake significantly .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride and its derivatives. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticonvulsantMES testSignificant reduction in seizure activity in treated rats.
NeuroprotectiveIn vitro assaysInduced reduction in reactive oxygen species (ROS) production.
Alcohol consumptionBehavioral assaysReduced alcohol intake in dependent animal models.

Q & A

Q. How can researchers optimize the synthesis of 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic screening of reaction conditions (e.g., solvent polarity, temperature, stoichiometry) guided by computational reaction path searches. For example, quantum chemical calculations can predict energy barriers for intermediate steps, while information science tools identify critical variables for experimental validation . Reductive amination or nucleophilic substitution routes (common for structurally similar amines) should be tested under controlled pH and inert atmospheres. Post-synthesis purification via recrystallization or chromatography (HPLC with C18 columns) ensures high purity, as demonstrated for analogous hydrochloride salts .

Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the amine hydrochloride moiety and trimethylphenoxy substituents. Compare spectral data with PubChem entries for related compounds (e.g., 3-Methyl-1-phenylbutan-1-amine hydrochloride) .
  • Purity Assessment : Employ HPLC-UV (e.g., 220 nm detection) with a polar embedded column to resolve potential impurities, referencing EP/BP pharmacopeial standards for amine hydrochlorides .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds, while differential scanning calorimetry (DSC) measures melting points and phase transitions .

Q. How should researchers design stability studies to evaluate the compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H2_2O2_2) to identify degradation pathways.
  • Long-Term Stability : Store samples at 25°C/60% RH and 5°C, analyzing potency and impurity profiles monthly via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and selectivity of 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways, focusing on electron density maps and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to optimize conditions for amine derivatives . Molecular dynamics simulations can further assess solvent effects on reaction kinetics, as applied to analogous propanamine salts .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities) for this compound?

  • Methodological Answer :
  • Comparative Analysis : Replicate assays using standardized protocols (e.g., radioligand binding assays with consistent cell lines and buffer conditions) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., Bayesian inference) to identify outliers or systematic biases .
  • Structural Analog Correlation : Compare results with structurally related compounds (e.g., 3-Methoxy-2-methylpropan-1-amine hydrochloride) to infer structure-activity relationships (SAR) .

Q. What experimental and computational approaches are effective in elucidating the reaction mechanism of this compound in catalytic processes?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Measure kH/kDk_H/k_D ratios to distinguish between proton-transfer or bond-breaking steps.
  • In Situ Spectroscopy : Use FTIR or Raman spectroscopy to monitor intermediate formation during reactions .
  • DFT-MD Hybrid Models : Combine quantum mechanics (for electronic transitions) and molecular dynamics (for solvent interactions) to map free-energy landscapes, as demonstrated for amine hydrochloride syntheses .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride
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3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.